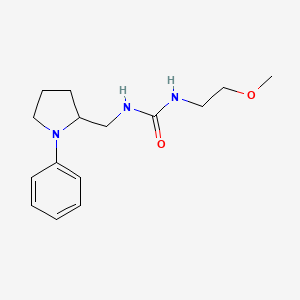

1-(2-Methoxyethyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea, also known as MPMU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. MPMU belongs to the class of urea derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Scientific Research Applications

Blood Compatibility Mechanisms

Studies have shown that polymers containing methoxyethyl acrylate groups, similar to the methoxyethyl component in the specified compound, exhibit excellent blood compatibility. This is attributed to their unique water structuring at the blood-polymer interface, which is crucial for biomedical applications involving blood-contacting devices. The differentiation in water structure associated with these polymers plays a vital role in their compatibility, suggesting potential research applications of the mentioned compound in developing blood-compatible materials (Tanaka & Mochizuki, 2010).

Urea Derivatives in Drug Design

Urea derivatives are recognized for their unique hydrogen-bonding capabilities, which are leveraged in drug design to modulate biological target interactions. This highlights the importance of compounds like "1-(2-Methoxyethyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea" in the pharmaceutical industry, where their structure could be exploited to develop new medications with improved selectivity, stability, and pharmacokinetic profiles (Jagtap et al., 2017).

Agriculture and Slow Release Fertilizers

In agriculture, urea-based compounds serve as slow-release fertilizers, offering a controlled nitrogen release to plants. This mechanism ensures efficient nutrient use and reduces environmental pollution. Research on ureaform, a related urea derivative, reveals insights into how modifications to the urea structure can influence nitrogen release rates and microbial degradation, suggesting potential agricultural applications of the specified compound in creating more efficient fertilizers (Alexander & Helm, 1990).

Environmental and Biochemical Impacts

The biochemical and environmental impacts of urea and its derivatives are also significant areas of study. Urea plays a crucial role in microbial metabolism in aquatic systems, serving as a major nitrogen source for primary producers. This underscores the environmental relevance of urea derivatives, including the potential ecological applications or impacts of the specified compound in aquatic ecosystems (Solomon et al., 2010).

properties

IUPAC Name |

1-(2-methoxyethyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-20-11-9-16-15(19)17-12-14-8-5-10-18(14)13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUSKNDPZNRRJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCC1CCCN1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyethyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2659584.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2659587.png)

![2-Hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2659592.png)

![7-(4-fluorophenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2659597.png)

![Methyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2659598.png)

![N-cyclopentyl-1'H-spiro[piperidine-3,2'-pyrido[2,3-b]pyrazin]-3'-amine](/img/structure/B2659600.png)

![Methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B2659601.png)